molecular formula C3H6OS B1255117 Allylsulfenate CAS No. 62965-27-9

Allylsulfenate

Cat. No.: B1255117
CAS No.: 62965-27-9
M. Wt: 90.15 g/mol
InChI Key: WLHNIAVMSNXYHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-allylsulfenic acid is an S-alkylsulfenic acid in which the alkyl group is specified as allyl. It has a role as a radical scavenger and a plant metabolite.

Scientific Research Applications

1. Cancer Prevention and Treatment

Allylsulfenate and its derivatives, particularly those derived from garlic, have shown promise in cancer research. These compounds can inhibit the progression of cancer cells, induce apoptosis, and modify redox-sensitive signal pathways. For example, garlic-derived allylsulfides are found to reduce cancer risk and affect cell proliferation and apoptotic responses by targeting redox-sensitive signal proteins at sulfhydryl sites (Pinto, Krasnikov, & Cooper, 2006). Additionally, diallyltetrasulfide (Al2S4), an organosulfur compound, has shown effectiveness in inducing apoptosis and cell cycle arrest in leukemia cells (Cerella et al., 2009).

2. Biosynthesis and Metabolism

The biosynthesis, decomposition, and metabolism of this compound derivatives like S-Allyl-L-cysteine sulfoxide (ACSO) are significant in understanding their roles in flavor and potential health benefits. ACSO, as a garlic odor precursor, undergoes various transformations that lead to compounds with antimicrobial activity and other health benefits. These processes are crucial for the development of food additives and understanding the physiological functions of these compounds (Yamaguchi & Kumagai, 2019).

3. Chemical Stability and Solubility Enhancement

Research into enhancing the chemical stability and solubility of this compound compounds is vital for their application in various fields. For instance, the study of nanoemulsions to improve the aqueous stability of Allyl isothiocyanate (AITC) has shown promising results. Such research is critical for expanding the applications of these compounds in areas like antimicrobial treatments and chemopreventive agents (Li et al., 2015).

4. Neuroprotective Effects

This compound derivatives exhibit neuroprotective effects, such as protecting against amyloid beta-protein-induced neuronal death. These findings are significant for understanding the potential therapeutic applications of these compounds in neurodegenerative diseases and other neurological conditions (Kosuge et al., 2003).

5. Pharmacokinetics and Biological Activity

Understanding the pharmacokinetics, tissue distribution, and biological activity of this compound derivatives is crucial for their potential therapeutic use. Studies on compounds like Allyl-isothiocyanate (AITC) have provided insights into their metabolism and potential bioactivities, such as anti-lipogenic/adipogenic effects, which could have implications in obesity and metabolic disorder treatments (Kim et al., 2015).

Properties

CAS No.

62965-27-9

Molecular Formula

C3H6OS

Molecular Weight

90.15 g/mol

IUPAC Name

3-hydroxysulfanylprop-1-ene

InChI

InChI=1S/C3H6OS/c1-2-3-5-4/h2,4H,1,3H2

InChI Key

WLHNIAVMSNXYHO-UHFFFAOYSA-N

SMILES

C=CCSO

Canonical SMILES

C=CCSO

Synonyms

2-propenesulfenic acid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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